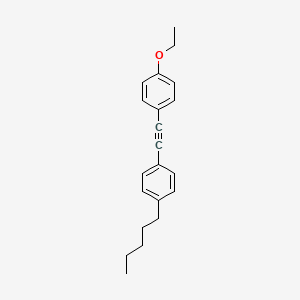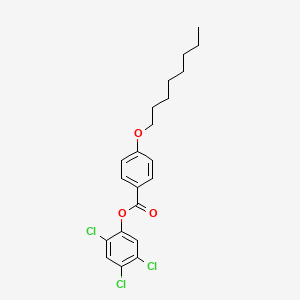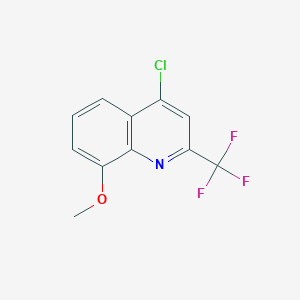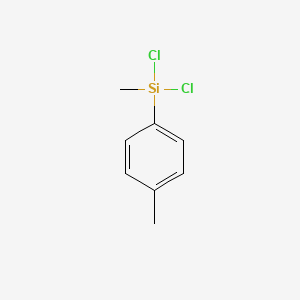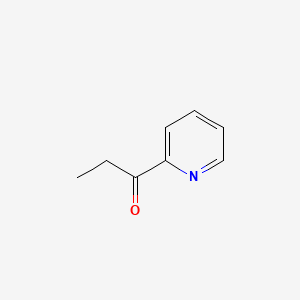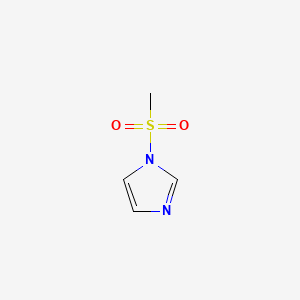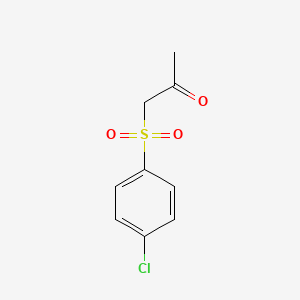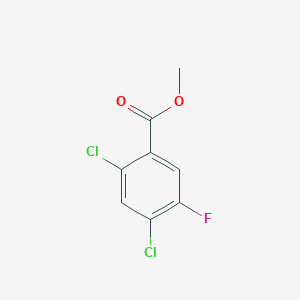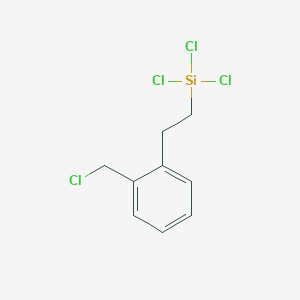
Trichloro(2-((chloromethyl)phenyl)ethyl)silane
Overview
Description
Trichloro(2-((chloromethyl)phenyl)ethyl)silane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless liquid that is soluble in organic solvents .
Molecular Structure Analysis
The Trichloro(2-((chloromethyl)phenyl)ethyl)silane molecule contains a total of 24 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring .Physical And Chemical Properties Analysis
Trichloro(2-((chloromethyl)phenyl)ethyl)silane has a density of 1.4±0.1 g/cm3, a boiling point of 137.7±13.0 °C at 760 mmHg, and a refractive index of 1.464 .Scientific Research Applications
Chemical Synthesis
Trichloro(2-((chloromethyl)phenyl)ethyl)silane is a valuable reagent in organic synthesis. It is used as an intermediate in the synthesis of complex molecules. Its trichlorosilyl group can act as a protecting group for alcohols and amines, and it can be involved in hydrosilylation reactions where it adds across double bonds in the presence of a platinum catalyst .
Surface Modification
This compound finds applications in surface chemistry, where it is used to modify the surface properties of materials like glass or silicon. By reacting with hydroxyl groups on the surface, it can introduce chloromethylphenylethyl groups, which can then be used to graft polymers or other functional molecules, enhancing the material’s properties .
Pharmaceutical Research
In pharmaceutical research, Trichloro(2-((chloromethyl)phenyl)ethyl)silane can be used as a starting material for the synthesis of various drug candidates. Its ability to introduce chloromethylphenylethyl moieties can be exploited to modify the lipophilicity and reactivity of pharmacophores .
Material Science
The compound is utilized in material science for the preparation of silicon-containing polymers and resins. These materials have unique properties such as thermal stability, chemical resistance, and mechanical strength, making them suitable for high-performance applications .
Catalysis
Trichloro(2-((chloromethyl)phenyl)ethyl)silane can act as a Lewis acid catalyst in certain organic reactions. Its silicon atom can coordinate to various functional groups, thereby activating them towards nucleophilic attack and facilitating the reaction process .
Nanotechnology
In nanotechnology, this silane compound is used to create well-defined nanostructures on surfaces. It can be employed in techniques such as molecular self-assembly, where it forms monolayers that serve as templates for the construction of nanoscale devices .
Analytical Chemistry
It has a role in analytical chemistry, where it can be used to derivatize compounds for analysis by techniques like gas chromatography or mass spectrometry. The derivatization can increase the volatility or stability of the analytes, improving the detection and quantification .
Environmental Science
Lastly, in environmental science, Trichloro(2-((chloromethyl)phenyl)ethyl)silane can be used in the study of organosilicon compounds’ environmental fate. It serves as a model compound to understand the degradation and transformation processes of silicon-containing chemicals in the environment .
Mechanism of Action
Target of Action
Trichloro(2-((chloromethyl)phenyl)ethyl)silane, also known as trichloro-[2-[2-(chloromethyl)phenyl]ethyl]silane, is a type of chlorosilane . Chlorosilanes are compounds in which silicon is bonded to from one to four chlorine atoms with other bonds to hydrogen and/or alkyl groups . The primary targets of this compound are aliphatic alcohols .
Mode of Action
Trichloro(2-((chloromethyl)phenyl)ethyl)silane interacts with its targets, the aliphatic alcohols, through a reaction known as hydrosilylation . This reaction is typically facilitated by palladium catalysts coordinated with chiral monodentate phosphorus ligands .
Biochemical Pathways
The interaction of Trichloro(2-((chloromethyl)phenyl)ethyl)silane with aliphatic alcohols leads to the formation of benzene and alkoxyfluoro and tetraalkoxysilanes . Additionally, hydrolytic condensation of this silane in its vapor phase results in the formation of 1,1,3,3-Tetrachloro-1,3-diphenyldisiloxane .
Pharmacokinetics
Like other chlorosilanes, it is likely to react with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride . These properties may impact its bioavailability.
Result of Action
The result of Trichloro(2-((chloromethyl)phenyl)ethyl)silane’s action is the generation of benzene and alkoxyfluoro and tetraalkoxysilanes . These compounds have various applications in organic synthesis .
Action Environment
The action of Trichloro(2-((chloromethyl)phenyl)ethyl)silane is influenced by environmental factors such as the presence of water, moist air, or steam . These conditions can lead to the production of heat and toxic, corrosive fumes of hydrogen chloride . Additionally, the compound can react vigorously with both organic and inorganic acids and with bases to generate toxic or flammable gases .
Safety and Hazards
properties
IUPAC Name |
trichloro-[2-[2-(chloromethyl)phenyl]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl4Si/c10-7-9-4-2-1-3-8(9)5-6-14(11,12)13/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSLEABRPLKKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871784 | |
| Record name | Trichloro{2-[2-(chloromethyl)phenyl]ethyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58274-32-1 | |
| Record name | Trichloro(2-((chloromethyl)phenyl)ethyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058274321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






